![molecular formula C21H17ClO6 B2518922 6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one CAS No. 690214-04-1](/img/structure/B2518922.png)
6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. The chromen-2-one scaffold is a common feature in many natural products and synthetic compounds with various pharmacological properties.
Synthesis Analysis
The synthesis of chromen-2-one derivatives can be achieved through various methods. For instance, a catalytic system involving a ruthenium(II) complex and trifluoroacetic acid has been used to promote the coupling of secondary propargylic alcohols with 6-chloro-4-hydroxychromen-2-one, leading to the formation of 2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones in good yields . Additionally, photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones has been reported to produce angular pentacyclic compounds, demonstrating the versatility of chromen-2-one derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives can be complex and diverse. For example, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic crystal system with specific cell constants and featured p-p stacking of the aromatic residues . This highlights the importance of crystallography in understanding the molecular arrangement and potential intermolecular interactions of chromen-2-one derivatives.
Chemical Reactions Analysis
Chromen-2-one derivatives exhibit a range of reactivities, making them suitable intermediates for constructing various heterocyclic systems. For instance, 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal has been used to generate a variety of heterocyclic systems linked to the furo[3,2-g]chromene moiety, with applications in antimicrobial and anticancer activities . The nucleophilic reactivity of a similar compound was investigated, leading to the synthesis of novel enamines, enaminones, and benzofuran derivatives with bipyrazole, pyrazolylisoxazole, and bipyrimidine substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The synthesis of (E)-1-(4-chloro-7-hydroxy-2-aryl-2H-chromen-6-yl)-3-arylprop-2-en-1-ones and their antimicrobial activity were explored, with the structures of the synthesized compounds elucidated by various spectroscopic methods . These studies contribute to the understanding of the structure-activity relationships and the potential for developing new therapeutic agents based on the chromen-2-one scaffold.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Synthesis of Novel Derivatives
This compound has been utilized in the synthesis of novel chemical structures. For example, zinc enolates derived from 1-aryl-2-bromo-alkanones and 1-aryl-2-bromo-2-phenylethanone reacted with 3-aroyl-6-bromochromen-2-ones to produce new chroman derivatives as a single stereoisomer, highlighting its role in generating structurally complex molecules (Shchepin et al., 2006).
Nucleophilic Reactivity
The nucleophilic reactivity of a structurally related compound, a novel 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, was explored through its reaction with various mono- and di-nitrogen nucleophiles, leading to the synthesis of benzofuran derivatives with potential for further pharmacological evaluation (Ali et al., 2020).
Potential Biological Activities
- Antibacterial and Antioxidant Properties: Another study focused on the synthesis, spectroscopy, and electrochemistry of new derivatives, demonstrating their potential antibacterial and antioxidant activities. This indicates the compound's relevance in the development of new therapeutic agents with antimicrobial and free-radical scavenging capabilities (Al-ayed, 2011).
Methodological Advances
Microwave-Assisted Synthesis
The application of microwave irradiation facilitated the rapid synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, showcasing an efficient approach to compound development with enhanced antimicrobial activity. This method underscores the importance of innovative synthetic techniques in accelerating the production and evaluation of novel chemical entities (El Azab et al., 2014).
Complexation Study
A study utilized this compound in the synthesis of novel chromenone crown ethers, demonstrating its utility in creating complex structures capable of forming stable complexes with metal ions. This research highlights the compound's versatility in forming functional materials with potential applications in chemical sensing or catalysis (Gündüz et al., 2006).
Eigenschaften
IUPAC Name |
6-chloro-3-[(E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO6/c1-25-18-11-20(27-3)19(26-2)10-12(18)4-6-16(23)15-9-13-8-14(22)5-7-17(13)28-21(15)24/h4-11H,1-3H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUOUABJBSHTAT-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

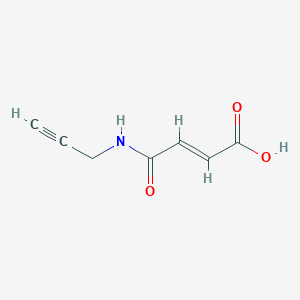
![1-{4-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]piperazin-1-yl}butan-2-ol](/img/structure/B2518841.png)
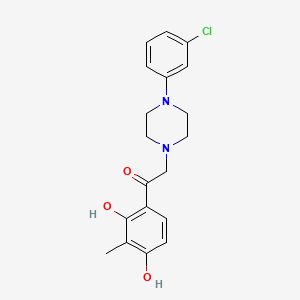
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxo-N-phenylacetamide](/img/structure/B2518845.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-chloro-5-methoxy-4-(2-methylpropoxy)benzoate](/img/structure/B2518846.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine](/img/structure/B2518848.png)

![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine](/img/structure/B2518853.png)
![2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2518854.png)
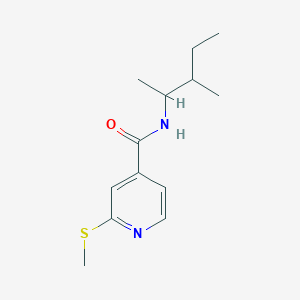
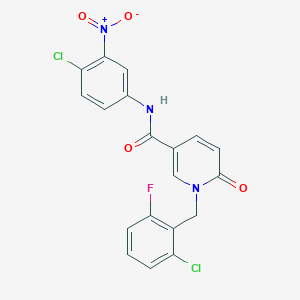
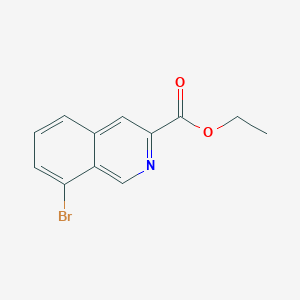
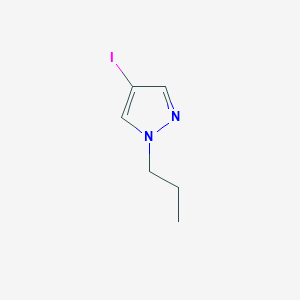
![5-Ethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2518862.png)